Cas no 921989-97-1 (2-ethyl-N-(2-{5-(3-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide)

2-ethyl-N-(2-{5-(3-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide structure
921989-97-1 structure
Product name:2-ethyl-N-(2-{5-(3-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide
CAS No:921989-97-1
MF:C20H24FN5O2
Molecular Weight:385.435267448425
CID:6536155

2-ethyl-N-(2-{5-(3-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide 化学的及び物理的性質

名前と識別子

    • 2-ethyl-N-(2-{5-(3-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide
    • Butanamide, 2-ethyl-N-[2-[5-[(3-fluorophenyl)methyl]-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-
    • インチ: 1S/C20H24FN5O2/c1-3-15(4-2)19(27)22-8-9-26-18-17(11-24-26)20(28)25(13-23-18)12-14-6-5-7-16(21)10-14/h5-7,10-11,13,15H,3-4,8-9,12H2,1-2H3,(H,22,27)
    • InChIKey: IJWJFVCNGQACAO-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=N1)C(=O)N(CC1=CC=CC(F)=C1)C=N2)(=O)C(CC)CC

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 15.38±0.46(Predicted)

2-ethyl-N-(2-{5-(3-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2323-1868-75mg
2-ethyl-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
921989-97-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2323-1868-3mg
2-ethyl-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
921989-97-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2323-1868-10μmol
2-ethyl-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
921989-97-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2323-1868-25mg
2-ethyl-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
921989-97-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2323-1868-20μmol
2-ethyl-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
921989-97-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2323-1868-4mg
2-ethyl-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
921989-97-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2323-1868-40mg
2-ethyl-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
921989-97-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2323-1868-20mg
2-ethyl-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
921989-97-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2323-1868-30mg
2-ethyl-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
921989-97-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2323-1868-2μmol
2-ethyl-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
921989-97-1 90%+
2μl
$57.0 2023-05-16

2-ethyl-N-(2-{5-(3-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide 関連文献

2-ethyl-N-(2-{5-(3-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamideに関する追加情報

Introduction to Compound with CAS No. 921989-97-1 and Product Name: 2-ethyl-N-(2-{5-(3-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide

The compound in question, identified by the CAS number 921989-97-1, is a highly specialized molecule with a complex chemical structure. Its product name, 2-ethyl-N-(2-{5-(3-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide, provides a detailed insight into its molecular composition. This intricate structure suggests potential applications in the field of pharmaceuticals and biotechnology, where such molecules are often explored for their biological activity.

At the core of this compound's structure is a pyrazolo[3,4-d]pyrimidine core, which is a well-known scaffold in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines have garnered significant attention due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of a 3-fluorophenylmethyl group in the molecule suggests that it may exhibit enhanced metabolic stability and improved binding affinity to biological targets. This fluorine substitution is a common strategy in drug design to modulate pharmacokinetic properties.

The amide functional group in the compound's name (butanamide) indicates a polar region that could interact favorably with biological targets such as proteins and enzymes. Amides are frequently found in bioactive molecules due to their ability to form hydrogen bonds, which are crucial for maintaining the three-dimensional structure of proteins and for facilitating receptor-ligand interactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like this one with greater accuracy. By leveraging machine learning models trained on large datasets of experimentally validated compounds, scientists can identify potential binding sites and predict how modifications to the molecule might affect its activity. This approach has been particularly useful in optimizing drug candidates for clinical trials.

In the context of current research, compounds with pyrazolo[3,4-d]pyrimidine cores are being extensively studied for their potential as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. The 5-(3-fluorophenyl)methyl group in the compound may specifically target certain kinases by interacting with key residues in their active sites. This targeted interaction could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.

The ethyl groups present in the molecule contribute to its lipophilicity, which can influence how well it crosses biological membranes. Lipophilicity is a critical parameter in drug design, as it affects both absorption and distribution within the body. By carefully balancing lipophilicity with other structural features, researchers can enhance the pharmacokinetic properties of a drug candidate.

Another important aspect of this compound is its potential for further derivatization. The presence of multiple reactive sites allows chemists to modify various parts of the molecule to fine-tune its biological activity. For instance, replacing the amide group with other functional groups or introducing additional substituents could lead to compounds with enhanced potency or selectivity.

Recent studies have also highlighted the importance of understanding the three-dimensional structure of molecules like this one. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into how these compounds interact with biological targets at an atomic level. This structural information is crucial for designing molecules that can bind tightly and selectively to their intended targets.

The field of medicinal chemistry is constantly evolving, driven by new discoveries and technological advancements. Computational methods are increasingly being used to accelerate the discovery process by predicting the properties of potential drug candidates before they are synthesized in the lab. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.

Given its complex structure and potential biological activity, the compound identified by CAS number 921989-97-1 represents an exciting area for further research. Its unique combination of structural features makes it a promising candidate for development into a new therapeutic agent. As research continues to uncover new applications for pyrazolo[3,4-d]pyrimidines and related scaffolds, compounds like this one are likely to play an important role in future drug discovery efforts.

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